4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester
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Overview
Description
The compound “4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester” is a complex organic molecule. It contains an ester functional group, which is often found in fats and oils. The 2,4-dimethoxyphenyl part of the molecule suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two methoxy groups (OCH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For instance, acridine derivatives, which also contain phenyl rings and ester groups, can be synthesized through Ullmann condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the ester group suggests that it could undergo hydrolysis or transesterification reactions. The phenyl ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally. These properties would be influenced by factors such as the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces present .Mechanism of Action
Target of Action
Similar compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds, like pinacol boronic esters, are involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The stability of similar compounds, like pinacol boronic esters, is known to be influenced by air and moisture .
Result of Action
Similar compounds have been used in the synthesis of various other compounds, indicating their potential utility in chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds, like pinacol boronic esters, are known to be stable under normal conditions but can undergo protodeboronation under certain conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWULQFJCCQQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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